molecular formula C12H16 B14654597 (3-Methylpent-1-en-3-yl)benzene CAS No. 51752-50-2

(3-Methylpent-1-en-3-yl)benzene

Cat. No.: B14654597
CAS No.: 51752-50-2
M. Wt: 160.25 g/mol
InChI Key: QPPYVAQQHDNLIM-UHFFFAOYSA-N
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Description

Significance of Arylalkene Scaffolds in Synthetic Chemistry

Arylalkene scaffolds, which are molecular frameworks containing both an aromatic ring and an alkene, are of paramount importance in synthetic chemistry. researchgate.netorganic-chemistry.org These structures are integral to a wide array of biologically active molecules and functional materials. The β-arylethylamine moiety, for instance, is a core component of vital neurotransmitters like dopamine. libretexts.org The ability to construct these scaffolds with precision is a continuing focus of methodological development in chemistry. libretexts.org

The creation of complex molecules often relies on the strategic assembly of smaller, functionalized units. molport.com Arylalkenes serve as valuable intermediates in these synthetic pathways, allowing for the introduction of aromatic systems into larger molecular targets. The development of new reactions to synthesize and modify arylalkenes, such as through decarboxylative cross-coupling, highlights the ongoing innovation in this area. libretexts.org

Scope and Relevance of Research on the Chemical Compound

While specific research on (3-Methylpent-1-en-3-yl)benzene is not extensively documented in publicly available literature, its structural features suggest significant potential for investigation. The compound embodies a tertiary allylic alcohol, a class of molecules known for its complex reactivity. researchgate.netrit.edu The presence of a chiral center at the tertiary carbon also opens avenues for stereoselective synthesis and reactions.

The relevance of studying a compound like this compound lies in its potential as a versatile synthetic intermediate. Its functional groups can be independently or concertedly manipulated to generate a variety of other molecules. For example, the alkene can undergo addition reactions, the alcohol can be transformed into other functional groups, and the aryl ring can be modified through electrophilic substitution. The interplay between these groups can also lead to interesting and potentially useful chemical transformations, such as rearrangements. rit.edu

Physical and Chemical Properties

Below is a table summarizing some of the key physical and chemical properties of this compound and its saturated analogue, (3-Methylpentan-3-yl)benzene.

PropertyThis compound(3-Methylpentan-3-yl)benzene
Molecular Formula C₁₂H₁₆C₁₂H₁₈
Molecular Weight 160.26 g/mol 162.27 g/mol uni-koeln.de
IUPAC Name This compound(3-Methylpentan-3-yl)benzene uni-koeln.de
CAS Number 51752-50-2 epa.gov583611 uni-koeln.de
Boiling Point Not availableNot available
Density Not availableNot available

Synthetic Approaches

The synthesis of this compound can be envisioned through several established organic chemistry reactions.

Grignard Reaction

A highly plausible route involves the Grignard reaction, a powerful tool for forming carbon-carbon bonds. youtube.commasterorganicchemistry.com Specifically, the reaction of propiophenone with vinylmagnesium bromide would yield the target molecule after an acidic workup. youtube.comorgsyn.org This method is advantageous for creating tertiary alcohols. libretexts.orgncert.nic.in

Reaction Scheme:

Propiophenone + Vinylmagnesium bromide → this compound

Wittig Reaction

An alternative, though more complex, two-step approach could utilize the Wittig reaction. organic-chemistry.org This would first involve the synthesis of 3-phenylpentan-3-one. A subsequent Wittig reaction with a methylidene-containing phosphorus ylide would then generate the terminal alkene of this compound. The Wittig reaction is a premier method for alkene synthesis with excellent control over the double bond's location.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by its constituent functional groups.

Reactions of the Alkene Group

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, converting this compound into (3-Methylpentan-3-yl)benzene. vaia.com This reaction typically employs a metal catalyst such as palladium or platinum.

Oxidation: The alkene can undergo oxidative cleavage with reagents like ozone (ozonolysis), which would break the double bond to form a ketone (from the internal carbon) and formaldehyde (from the terminal carbon).

Reactions of the Alcohol Group

Dehydration: Acid-catalyzed dehydration of this tertiary alcohol would likely lead to the formation of a conjugated diene system within the molecule. libretexts.orgstackexchange.com The formation of the more stable, conjugated product is generally favored.

Oxidation: As a tertiary alcohol, it is resistant to oxidation under standard conditions. However, certain reagents can induce oxidative rearrangements. researchgate.netacs.org

Epoxidation: The Sharpless epoxidation is a well-known method for the asymmetric epoxidation of allylic alcohols. mdpi.commdpi.compearson.com However, tertiary allylic alcohols are often unreactive under these conditions. doi.org Alternative methods using other chiral catalysts may be required for the enantioselective epoxidation of this compound. doi.org

Photochemical Reactions

Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can produce oxetanes. wikipedia.orgacs.orgslideshare.net The arylalkene moiety of this compound could potentially participate in such reactions. mdpi.com

Synthetic Methodologies for this compound and Related Arylalkenes

The synthesis of complex organic molecules such as this compound, which features a chiral quaternary center and a trisubstituted alkene, requires sophisticated and highly selective chemical strategies. The construction of its arylalkene framework hinges on the precise formation of key carbon-carbon bonds. This article explores several advanced synthetic methodologies applicable to the synthesis of this target molecule and structurally related compounds, focusing on palladium-catalyzed cross-coupling reactions, olefin metathesis, and allylation strategies.

Properties

CAS No.

51752-50-2

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

3-methylpent-1-en-3-ylbenzene

InChI

InChI=1S/C12H16/c1-4-12(3,5-2)11-9-7-6-8-10-11/h4,6-10H,1,5H2,2-3H3

InChI Key

QPPYVAQQHDNLIM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=C)C1=CC=CC=C1

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 3 Methylpent 1 En 3 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For (3-Methylpent-1-en-3-yl)benzene, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a complex pattern of signals corresponding to the distinct proton environments in the molecule. The aromatic protons on the benzene ring would typically appear in the downfield region, approximately between 7.0 and 7.5 ppm. The vinyl protons of the pentene moiety would also resonate in a characteristic downfield region, likely between 5.0 and 6.5 ppm, showing characteristic splitting patterns due to geminal and vicinal coupling. The aliphatic protons, including the methyl and ethyl groups attached to the chiral center, would be found in the upfield region of the spectrum.

A partial ¹H NMR spectrum has been reported for the closely related (S)-(3-Methylpent-1-en-3-yl)benzene. This spectrum shows multiplets for the aromatic protons in the range of 7.17-7.34 ppm. The vinyl proton (-CH=CH₂) appears as a doublet of doublets at 6.03 ppm, with another two doublet of doublets at 5.11 ppm and 5.05 ppm corresponding to the terminal vinyl protons (=CH₂).

A detailed, hypothetical ¹H NMR data table is presented below based on established chemical shift principles and data from analogous structures.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.2-7.4m5HAr-H
~5.9-6.1dd1H-CH =CH₂
~5.0-5.2dd1H-CH=CH ₂ (trans)
~4.9-5.1dd1H-CH=CH ₂ (cis)
~1.8-2.0q2H-CH ₂-CH₃
~1.3-1.5s3H-C-CH
~0.7-0.9t3H-CH₂-CH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, one would expect to observe signals for the aromatic carbons, the olefinic carbons of the double bond, and the aliphatic carbons of the methyl and ethyl groups. The quaternary carbon atom attached to the phenyl group and the methyl and ethyl groups would likely appear as a distinct signal.

Based on known chemical shift values for similar structures, a predicted ¹³C NMR data table is provided below.

Chemical Shift (δ) (ppm)Assignment
~145-150Ar-C (quaternary)
~140-145-C H=CH₂
~125-130Ar-C H
~110-115-CH=C H₂
~40-45C (CH₃)(CH₂CH₃)
~30-35-C H₂-CH₃
~25-30-C-C H₃
~5-10-CH₂-C H₃

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the molecule, for instance, confirming the connection between the aromatic protons and their corresponding carbons, as well as the vinyl and aliphatic protons with their respective carbons.

Correlation Spectroscopy (COSY): A COSY spectrum reveals proton-proton coupling relationships within the molecule. For this compound, COSY would show correlations between the vicinal protons on the ethyl group (-CH₂-CH₃) and between the vinyl protons. It would also help to delineate the coupling network within the aromatic ring protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis, this compound would first be separated from other components in a mixture by gas chromatography based on its volatility and interaction with the column's stationary phase. Upon entering the mass spectrometer, it would be ionized, typically by electron impact (EI), causing fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.26 g/mol ). epa.gov

The fragmentation pattern is expected to be influenced by the presence of the stable benzylic carbocation and the allylic position. Common fragmentation pathways for alkylbenzenes include the loss of alkyl radicals. For this compound, a significant fragment would likely be observed from the cleavage of the ethyl group, leading to a stable tertiary benzylic/allylic carbocation. The presence of an aromatic ring often results in a prominent molecular ion peak. Alkyl-substituted benzene rings commonly produce a notable peak at m/z 91, corresponding to the tropylium ion.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precise mass measurement allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₂H₁₆), the calculated exact mass is 160.125200510 Da. rsc.org HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint based on the characteristic vibrations of its aromatic and aliphatic components.

Key expected absorption bands for this compound would include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Alkene (=C-H) Stretching: A sharp band is expected around 3080 cm⁻¹.

Aliphatic C-H Stretching: Multiple bands are anticipated in the 3000-2850 cm⁻¹ region, corresponding to the methyl and ethyl groups.

C=C Stretching: The vinyl C=C stretch should appear around 1640 cm⁻¹, while the aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range.

=C-H Bending (Out-of-Plane): Strong absorption bands characteristic of the vinyl group are expected in the 1000-910 cm⁻¹ region.

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring will influence the position of these bands, typically found between 900-675 cm⁻¹.

For comparison, the related compound, (3-methylpentan-3-yl)benzene, which lacks the double bond, exhibits vapor phase IR spectra. nih.gov The analysis of such related molecules aids in assigning the peaks associated with the shared structural motifs.

Table 1: Predicted FTIR Spectral Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
Aromatic C-H3100-3000Stretching
Alkene =C-H~3080Stretching
Aliphatic C-H3000-2850Stretching
Alkene C=C~1640Stretching
Aromatic C=C1600-1450Stretching
Alkene =C-H1000-910Out-of-Plane Bending
Aromatic C-H900-675Out-of-Plane Bending

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential isomers or byproducts of its synthesis. The choice of method depends on the volatility and polarity of the compound.

Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For aromatic hydrocarbons, non-polar or semi-polar columns, such as those with a polydimethylsiloxane (PDMS) or a 5% phenyl-substituted PDMS stationary phase, are commonly employed. tdi-bi.com The elution order is generally dependent on the boiling point and, to a lesser extent, the interaction with the stationary phase. Isomers of alkylbenzenes can often be successfully separated using high-resolution capillary columns. tdi-bi.com

When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides their mass spectra, aiding in their structural elucidation. youtube.com While specific retention data for this compound is not widely published, GC-MS analysis of its saturated analog, (3-methylpentan-3-yl)benzene, is documented in the NIST Mass Spectrometry Data Center. nih.gov

Table 2: Typical Gas Chromatography Parameters for Aromatic Hydrocarbon Analysis

ParameterTypical Value/Condition
Column Type Capillary, e.g., HP-5MS (or equivalent) tdi-bi.com
Stationary Phase 5% Phenyl-methylpolysiloxane
Injector Temperature 250-280 °C
Carrier Gas Helium or Hydrogen
Oven Program Temperature ramp, e.g., 50 °C to 250 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for non-volatile or thermally labile compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC would be the method of choice.

In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time. This technique would be particularly useful for separating this compound from more polar impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress, checking purity, and determining appropriate solvent systems for column chromatography. libretexts.org For this compound, a silica gel plate would serve as the stationary phase, and a non-polar solvent system, such as a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane, would be used as the mobile phase. wisc.edu

The compound, being largely non-polar, would be expected to have a relatively high retention factor (Rf) value. Visualization of the spot can be achieved under UV light, as the benzene ring is UV-active, or by using a staining agent such as potassium permanganate, which reacts with the alkene functional group. libretexts.org

Computational and Theoretical Chemistry Studies of 3 Methylpent 1 En 3 Yl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model the behavior of electrons in molecules and predict a wide array of chemical properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. This method is exceptionally well-suited for studying the electronic structure and reactivity of organic molecules like (3-Methylpent-1-en-3-yl)benzene.

In a typical DFT study of this molecule, the first step would be to perform a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy structure. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles, particularly around the chiral tertiary carbon, the vinyl group, and its connection to the benzene ring.

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. Key parameters that would be calculated include:

Total Electronic Energy: A measure of the molecule's stability.

Electron Density Distribution: This reveals how the electrons are distributed throughout the molecule, highlighting regions that are electron-rich or electron-poor. In this compound, the π-systems of the benzene ring and the vinyl group would be expected to have higher electron density.

Electrostatic Potential (ESP) Map: This map visualizes the electrostatic potential on the electron density surface, indicating regions susceptible to electrophilic or nucleophilic attack. The benzene ring and the double bond would be expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack.

These calculations would typically be performed using a specific functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) that are chosen to provide reliable results for the system under investigation.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties, which can be invaluable for identifying and characterizing a compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, these calculations would likely predict absorptions corresponding to π → π* transitions within the benzene ring and the vinyl group. The conjugation between the phenyl and vinyl groups, although separated by a saturated carbon, can still influence the electronic transitions.

NMR Spectroscopy: The chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy are highly dependent on the local electronic environment of each nucleus. DFT methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts, when compared to experimental data, can help confirm the structure of the molecule. The calculations would provide specific chemical shift values for each unique proton and carbon atom in the molecule.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound based on general knowledge of similar structures, which could be generated from a DFT calculation.

Carbon AtomPredicted Chemical Shift (ppm)
C (ipso-aromatic)145-150
C (ortho-aromatic)127-130
C (meta-aromatic)128-131
C (para-aromatic)125-128
C (quaternary)40-45
C (vinyl, CH₂)112-118
C (vinyl, CH)140-145
C (methyl)25-30
C (ethyl, CH₂)30-35
C (ethyl, CH₃)8-12

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing the behavior of electrons in a molecule as a whole.

Frontier Molecular Orbitals (FMOs) and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity.

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO would likely be a π-orbital primarily located on the benzene ring and the vinyl group, indicating that these are the most nucleophilic sites.

LUMO: The LUMO represents the orbital to which the molecule is most likely to accept electrons. The LUMO would also be expected to have significant contributions from the π-systems.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Analysis of the FMOs can predict the regioselectivity of reactions. For example, in an electrophilic addition to the double bond, the electrophile would preferentially attack the carbon atom with the larger HOMO coefficient.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying chemical bonding and delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs.

For this compound, NBO analysis would provide quantitative information about:

Hybridization: The hybridization of each atom can be determined, confirming the sp² character of the aromatic and vinyl carbons and the sp³ character of the aliphatic carbons.

Bonding Interactions: It can quantify the strength and nature of the σ and π bonds within the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying reactions such as electrophilic addition to the double bond or electrophilic aromatic substitution.

To model a reaction mechanism, researchers would:

Identify Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Locate Transition States: A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Computational methods are used to find the geometry and energy of the transition state connecting reactants to products.

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

For example, a computational study could investigate the mechanism of the acid-catalyzed hydration of the vinyl group. This would involve modeling the formation of the carbocation intermediate and its subsequent reaction with water. The calculations could determine whether the initial protonation is more likely to occur at the terminal or internal carbon of the double bond by comparing the stabilities of the resulting carbocations.

Conformational Analysis and Stereochemical Prediction

The conformational landscape and stereochemical nature of this compound are dictated by the rotational freedom around its single bonds and the presence of a chiral center. While specific computational and experimental studies on this molecule are not extensively available in peer-reviewed literature, a thorough analysis can be conducted based on established principles of stereochemistry and conformational analysis of structurally related compounds.

Conformational Isomers

The rotation around the single bond connecting the phenyl group to the chiral center and the bond between the chiral center and the ethyl group gives rise to various conformers. These conformers can be visualized using Newman projections. The relative energies of these conformers are influenced by steric hindrance between the bulky phenyl, ethyl, methyl, and vinyl groups.

Staggered conformations, where the bulky groups are positioned to minimize steric interactions, are expected to be the most stable. Conversely, eclipsed conformations, where these groups are in close proximity, will be energetically unfavorable. The potential energy surface of this compound is therefore characterized by several local minima corresponding to staggered conformers, separated by energy barriers corresponding to eclipsed transition states.

A simplified conformational analysis can be performed by considering the rotation around the C2-C3 bond. The primary substituents to consider are the methyl group on C2 and the phenyl and vinyl groups on C3. The staggered and eclipsed conformations will have different relative energies due to varying degrees of steric strain.

Table 1: Predicted Relative Energies of Conformers of this compound

ConformerDihedral Angle (H-C2-C3-C(phenyl))Predicted Relative Energy (kcal/mol)
Staggered 1 (Anti)180°0 (most stable)
Staggered 2 (Gauche)60°0.9
Staggered 3 (Gauche)300°0.9
Eclipsed 15.0 (least stable)
Eclipsed 2120°3.5
Eclipsed 3240°3.5
Note: These are illustrative values based on typical energy differences between conformers in similar acyclic systems. Actual values would require specific quantum mechanical calculations.

Stereochemical Prediction

The central carbon atom (C3) of this compound is a chiral center as it is bonded to four different groups: a methyl group, an ethyl group, a vinyl group, and a phenyl group. The presence of this single stereocenter means that the molecule can exist as a pair of enantiomers, (R)-(3-Methylpent-1-en-3-yl)benzene and (S)-(3-Methylpent-1-en-3-yl)benzene.

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. Without a chiral influence in their synthesis or separation, the compound would exist as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

The absolute configuration (R or S) of each enantiomer can be assigned using the Cahn-Ingold-Prelog priority rules. The priority of the substituents on the chiral carbon is determined by the atomic number of the atoms directly attached to it.

Table 2: Cahn-Ingold-Prelog Priorities for Substituents on the Chiral Center of this compound

SubstituentPriority
-CH=CH2 (Vinyl)1
-C6H5 (Phenyl)2
-CH2CH3 (Ethyl)3
-CH3 (Methyl)4

To determine the R/S configuration, the molecule is oriented so that the lowest priority group (methyl) is pointing away from the viewer. If the sequence of the remaining groups from highest to lowest priority (vinyl -> phenyl -> ethyl) is clockwise, the configuration is (R). If the sequence is counterclockwise, the configuration is (S).

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the optimized geometries of both the (R) and (S) enantiomers. These calculations would confirm that they have identical energies, bond lengths, and bond angles, as expected for enantiomers. Furthermore, theoretical calculations of vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra could predict the chiroptical properties of each enantiomer, which could then be compared with experimental data to determine the absolute configuration of a synthesized sample.

Advanced Applications of 3 Methylpent 1 En 3 Yl Benzene in Chemical Research

Role as Synthetic Intermediates in Complex Molecule Synthesis

The structural attributes of (3-Methylpent-1-en-3-yl)benzene make it a promising candidate as a synthetic intermediate in the construction of elaborate molecular architectures. Its potential utility spans the total synthesis of polycyclic natural products to the formation of diverse heterocyclic and substituted aromatic systems.

Total Synthesis of Polycyclic Structures (e.g., diterpenoids, epoxypolyenes)

The synthesis of diterpenes and their derivatives, a class of natural products with diverse biological activities, often involves the cyclization of acyclic precursors. nih.gov The carbon skeleton of this compound could, in principle, be elaborated and cyclized to form diterpenoid-like structures. The presence of both a phenyl ring and a reactive olefinic bond provides handles for annulation reactions to construct the fused ring systems characteristic of many diterpenes. nih.gov

Furthermore, the tertiary allylic alcohol moiety is a key functional group for the synthesis of epoxypolyenes. While the direct epoxidation of tertiary allylic alcohols can be challenging, specialized methods have been developed for this transformation. scispace.comdoi.org These methods, often employing transition metal catalysts, could be applied to this compound to generate the corresponding epoxide. Such epoxides are valuable intermediates, susceptible to a variety of stereoselective ring-opening reactions to introduce new functionalities and build up molecular complexity. researchgate.netrsc.org

The following table summarizes potential reactions for the synthesis of polycyclic structures starting from this compound, based on analogous transformations.

Target Structure Reaction Type Potential Reagents and Conditions Reference for Analogy
Diterpenoid-like coreIntramolecular Friedel-Crafts Alkylation/AcylationLewis acids (e.g., AlCl₃, SnCl₄) following functional group manipulation nih.gov
Epoxypolyene precursorAsymmetric EpoxidationHf(IV)-bishydroxamic acid complexes, hydroperoxides scispace.com
Polycyclic systemsDiels-Alder CycloadditionDienophiles, heat or Lewis acid catalysis researchgate.net

Building Blocks for Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. ijirset.comresearchgate.net The vinyl group of this compound can participate in various cycloaddition and multicomponent reactions to form heterocyclic rings. nih.govbeilstein-journals.org For instance, it could serve as the dienophile in a Diels-Alder reaction or as a component in a 1,3-dipolar cycloaddition, leading to a wide array of five- and six-membered heterocycles.

Moreover, the phenyl ring can be functionalized to introduce nitrogen, oxygen, or sulfur-containing substituents, which can then be incorporated into a heterocyclic ring system through intramolecular cyclization reactions. Methodologies such as the Fischer indole (B1671886) synthesis or Bischler-Napieralski reaction could be adapted to derivatives of this compound. ijirset.com

Precursors for Substituted Aromatic Systems (e.g., phenanthrenes, naphthoquinones)

This compound can be envisioned as a precursor for the synthesis of extended polycyclic aromatic systems like phenanthrenes and naphthoquinones. Various synthetic strategies have been developed for the construction of these scaffolds from simpler aromatic and olefinic starting materials. nih.govnih.govrsc.orgresearchgate.netespublisher.com

For example, palladium-catalyzed Heck reactions followed by electrocyclization are a common method for synthesizing phenanthrenes from styrenes and other aryl precursors. espublisher.com this compound, with its vinylphenyl moiety, is a suitable substrate for such transformations. Similarly, naphthoquinones can be prepared through Diels-Alder reactions of appropriately substituted dienes with quinones, or via oxidation of naphthalene (B1677914) precursors. rsc.orgrsc.orgnih.gov The phenyl ring of the title compound could be oxidized or elaborated to generate the necessary precursors for these syntheses.

Contributions to Organometallic Chemistry and Catalysis Development

While no specific organometallic complexes of this compound have been reported, its structure suggests several possibilities for interaction with transition metals. The vinyl group can coordinate to metals in a η²-fashion, and the phenyl ring can form η⁶-complexes. The tertiary allylic alcohol can also act as a ligand, either directly or after deprotonation to form an alkoxide.

The development of catalysts for the functionalization of C-H bonds is a major area of research in organometallic chemistry. rsc.org The benzylic C-H bonds of the ethyl and methyl groups on the pentenyl chain of this compound could be targets for such functionalization reactions, potentially leading to new synthetic methodologies.

Development of Novel Synthetic Methodologies

The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methods. For example, tandem reactions that sequentially functionalize multiple sites in the molecule could lead to the rapid construction of complex products. A reaction sequence could involve an initial transformation of the vinyl group, followed by a reaction at the allylic alcohol or the aromatic ring.

The presence of a chiral center at the tertiary allylic carbon suggests that enantioselective reactions could be developed. For instance, kinetic resolution of the racemic mixture of this compound could provide access to enantiomerically pure material, which would be valuable for the synthesis of chiral drugs and natural products. youtube.com

Studies in Environmental and Atmospheric Chemistry (e.g., radical reactions)

Vinylarenes are a class of volatile organic compounds (VOCs) that are emitted into the atmosphere from both natural and anthropogenic sources. Their atmospheric fate is largely determined by their reactions with oxidants such as hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). acs.orgnih.govcopernicus.orgmpic.devisionlearning.com

This compound, as a vinylarene, is expected to be reactive in the troposphere. The reaction with OH radicals is likely to be the dominant removal process, proceeding via addition to the double bond or abstraction of a hydrogen atom from the allylic position. libretexts.orgyoutube.commasterorganicchemistry.com These reactions will lead to the formation of a variety of oxygenated products, which can contribute to the formation of secondary organic aerosol (SOA) and ozone.

The following table presents the likely atmospheric reactions of this compound and their potential products.

Reactant Reaction Type Potential Products Reference for Analogy
OH radicalAddition to double bondHydroxylated alkyl radicals acs.orgnih.gov
OH radicalH-abstraction from allylic positionResonance-stabilized allylic radical libretexts.orgmasterorganicchemistry.com
O₃OzonolysisCarbonyl compounds (aldehydes, ketones) acs.orgnih.gov
NO₃ radicalAddition to double bondNitrooxy alkyl radicals acs.orgnih.gov

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